4,9,9-Triphenyl-9H-fluorene
Description
4,9,9-Triphenyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluorene core substituted with three phenyl groups at positions 4, 9, and 9'. This structural arrangement introduces significant steric hindrance and electronic effects, making it distinct from simpler fluorene derivatives. The compound’s extended π-conjugation system and bulky substituents influence its optical, electronic, and crystallographic properties, rendering it relevant in materials science, particularly for organic electronics and photovoltaics .
Properties
Molecular Formula |
C31H22 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4,9,9-triphenylfluorene |
InChI |
InChI=1S/C31H22/c1-4-13-23(14-5-1)26-20-12-22-29-30(26)27-19-10-11-21-28(27)31(29,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-22H |
InChI Key |
BDHKNVPTMCSFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,9,9-Triphenyl-9H-fluorene typically involves the reaction of fluorene with phenyl-containing reagents under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where fluorene is reacted with triphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
4,9,9-Triphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.
Scientific Research Applications
4,9,9-Triphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structural properties make it useful in the study of molecular interactions and as a probe in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties
Mechanism of Action
The mechanism by which 4,9,9-Triphenyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of phenyl groups enhances its ability to participate in π-π interactions, making it an effective component in electronic devices. In biological systems, its fluorescence properties allow it to act as a molecular probe, interacting with specific biomolecules and providing insights into their behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 4,9,9-Triphenyl-9H-fluorene with structurally analogous fluorene derivatives, focusing on molecular structure, synthesis, physical properties, and applications.
Structural and Substitutional Differences
Fluorene derivatives vary in substituent positions and functional groups, which critically affect their properties:
- Key Observations: Substitution at C4 (vs. Bromine in 9-(4-Bromophenyl)-9-phenylfluorene introduces halogen bonding and heavier atom effects, influencing photophysical properties . Tetraphenyl substitution increases molecular weight and steric bulk, reducing solubility but enhancing thermal stability .
Physical and Electronic Properties
- Electronic Effects :
Research Findings and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
